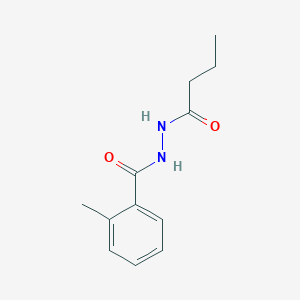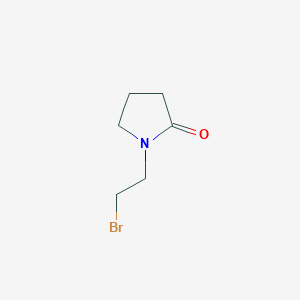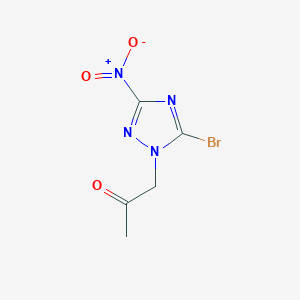
1,5-Dichloro-3-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
1,5-Dichloro-3-methyl-2-nitrobenzene is a white to yellow solid at room temperature .Applications De Recherche Scientifique
- Chemical Properties and Storage
-
Nitro Compounds
- Application : Nitro compounds, such as 1,5-Dichloro-3-methyl-2-nitrobenzene, are an important class of nitrogen derivatives . They have high dipole moments and lower volatility than ketones of about the same molecular weight .
- Methods : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results : The polar character of the nitro group results in unique physical and chemical properties .
-
Internal Standard in Spectroscopy
- Application : While not specifically for 1,5-Dichloro-3-methyl-2-nitrobenzene, similar compounds like 1,3-Dichloro-5-nitrobenzene have been used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of certain drugs .
- Methods : The compound is added to the sample being analyzed to improve the accuracy and precision of the spectroscopic measurement .
- Results : This method allows for more accurate quantification of the substances being analyzed .
-
Preparation of Other Nitro Compounds
- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Methods : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .
- Results : Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
-
Physical and Spectroscopic Properties
- Application : The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in high dipole moments of nitro compounds .
- Methods : Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
- Results : The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Safety And Hazards
Propriétés
IUPAC Name |
1,5-dichloro-3-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOBQNRQUSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434881 |
Source


|
| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-methyl-2-nitrobenzene | |
CAS RN |
118665-00-2 |
Source


|
| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)
![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)


![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)


